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Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-
Cyanophenothiazine, a key intermediate in pharmaceutical synthesis. This document collates

available spectroscopic and analytical data, outlines detailed experimental protocols, and

presents logical workflows for its characterization, offering a valuable resource for researchers

in medicinal chemistry and drug development.

Physicochemical Properties
2-Cyanophenothiazine is a solid, typically appearing as a yellow to yellow-green crystalline

powder. A summary of its key physical and chemical properties is presented in Table 1.

Property Value Reference

Molecular Formula C₁₃H₈N₂S [1][2][3]

Molecular Weight 224.28 g/mol [1][2][3]

CAS Number 38642-74-9 [4][5][6]

Appearance
Yellow to yellow-green

crystalline powder
Finocure Laboratories

Melting Point 191-193 °C [6]

Purity (by HPLC) ≥ 99% Finocure Laboratories
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Table 1: Physicochemical Properties of 2-Cyanophenothiazine

Spectroscopic Characterization
The structural elucidation of 2-Cyanophenothiazine relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen

framework of 2-Cyanophenothiazine. While specific spectral data for 2-Cyanophenothiazine
is not readily available in public literature, characterization of novel phenothiazine derivatives

consistently relies on these techniques.[7] The expected chemical shifts can be predicted

based on the phenothiazine core structure and the electronic effects of the cyano group.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenothiazine derivatives is as follows:

Sample Preparation: Dissolve 5-10 mg of 2-Cyanophenothiazine in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.

¹H NMR Acquisition:

Employ a standard 90° pulse sequence.

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

Average 16 to 64 scans to achieve a good signal-to-noise ratio.[8]

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum to simplify the carbon signals.
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Longer acquisition times and a larger number of scans may be necessary due to the lower

natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in 2-
Cyanophenothiazine. The most characteristic absorption would be the nitrile (C≡N) stretching

vibration.

Expected Characteristic FTIR Absorptions:

Wavenumber (cm⁻¹) Functional Group Description

~2230 C≡N (Nitrile) Sharp, intense absorption

3100-3000 Aromatic C-H Stretching vibrations

1600-1450 Aromatic C=C Ring stretching vibrations

~3400 N-H
Stretching vibration (secondary

amine)

Table 2: Predicted FTIR Absorption Bands for 2-Cyanophenothiazine

Experimental Protocol: FTIR Spectroscopy

A standard procedure for solid-state FTIR analysis using the KBr pellet method is:

Sample Preparation:

Thoroughly grind 1-2 mg of 2-Cyanophenothiazine with approximately 100 mg of dry

potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is

obtained.[9]

Transfer the mixture to a pellet die and press it under high pressure to form a thin,

transparent pellet.[10]

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The typical scanning range is from 4000 to 400 cm⁻¹.[11]

Data Processing: The instrument software automatically subtracts the background from the

sample spectrum to yield the final absorbance or transmittance spectrum.[8]

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid samples,

which requires minimal sample preparation.[10]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 2-Cyanophenothiazine and

to study its fragmentation pattern, which can provide further structural confirmation. The

molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight

(224.28).

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of small organic molecules by mass spectrometry is:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

typically induces fragmentation. Softer ionization techniques like Electrospray Ionization

(ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[12][13]

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, ion trap, or

time-of-flight (TOF) analyzers.[14]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity against the mass-to-charge ratio (m/z).
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Crystallographic Data
As of the latest search, a publicly available single-crystal X-ray diffraction structure for 2-
Cyanophenothiazine has not been identified in the Cambridge Crystallographic Data Centre

(CCDC) or other open databases. The determination of its crystal structure would provide

definitive information on bond lengths, bond angles, and the three-dimensional arrangement of

the molecule in the solid state.

Logical Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive structural

characterization of a synthesized batch of 2-Cyanophenothiazine.
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Caption: Workflow for the synthesis and structural characterization of 2-Cyanophenothiazine.

Conclusion
The structural characterization of 2-Cyanophenothiazine is reliably achieved through a

combination of standard spectroscopic techniques. While a definitive crystal structure is not yet

publicly available, the collective data from NMR, FTIR, and mass spectrometry provides a

robust confirmation of its molecular structure. The experimental protocols and workflow outlined
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in this guide offer a standardized approach for researchers and professionals involved in the

synthesis and application of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b030674#structural-characterization-of-2-
cyanophenothiazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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